(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid
Description
Structural Overview and Stereochemical Significance
(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid represents a sophisticated member of the imidazolidine family, characterized by its molecular formula C19H18N2O5 and molecular weight of 354.37 grams per mole. The compound exhibits a distinctive five-membered heterocyclic core containing two nitrogen atoms, which forms the fundamental imidazolidine structure. This saturated heterocycle possesses a cyclic aminal core that serves as the foundation for the molecule's chemical behavior and biological significance.
The stereochemical configuration of this compound is precisely defined by the (4R,5R) designation, indicating the absolute configuration at the two adjacent carbon centers bearing the carboxylic acid substituents. This stereochemical specificity is crucial for understanding the compound's three-dimensional structure and its subsequent chemical reactivity patterns. The stereochemistry follows the standard nomenclature system where R refers to the Latin "rectus" meaning right or clockwise arrangement of substituents around the chiral centers. The presence of two contiguous stereocenters with defined R configuration creates a specific spatial arrangement that influences both the physical properties and chemical behavior of the molecule.
The molecular structure incorporates two benzyl groups attached to the nitrogen atoms at positions 1 and 3 of the imidazolidine ring. These benzyl substituents, derived from phenylmethyl groups, contribute significantly to the compound's overall molecular architecture and influence its solubility characteristics and synthetic accessibility. The carboxylic acid functionalities at positions 4 and 5 provide additional chemical reactivity sites and contribute to the compound's potential for further derivatization. The oxo group at position 2 completes the core structural framework, creating a cyclic urea-like arrangement that is characteristic of 2-oxoimidazolidine derivatives.
Research has demonstrated that compounds with this structural motif exhibit remarkable stability due to the cyclic arrangement of the nitrogen-containing heterocycle. The imidazolidine core is formally derived by the addition of four hydrogen atoms to imidazole, representing a fully saturated version of the aromatic imidazole structure. This saturation contributes to the compound's distinct chemical properties compared to its aromatic counterparts.
The stereochemical significance extends beyond mere structural designation to encompass fundamental aspects of the compound's behavior in chemical reactions and biological systems. The specific (4R,5R) configuration represents one of several possible stereoisomeric forms, and this particular arrangement has been identified as having specific synthetic utility in biotin-related chemistry. The stereochemical control achieved in the synthesis of such compounds demonstrates the advancement of modern asymmetric synthesis techniques and the importance of stereochemical precision in pharmaceutical and biochemical applications.
Historical Context in Heterocyclic Chemistry
The development of imidazolidine chemistry has followed a remarkable trajectory since the mid-twentieth century, with foundational work establishing the basic synthetic methodologies for these heterocyclic systems. The earliest reported synthesis of unsubstituted imidazolidine was accomplished in 1952, marking a significant milestone in the field of saturated nitrogen heterocycles. This pioneering work laid the groundwork for subsequent developments in more complex substituted derivatives such as (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid.
Historical research by Donia and colleagues in 1949 first demonstrated the synthesis of 1,3-dialkylimidazolidines through condensation reactions of aldehydes with substituted ethylenediamines, achieving yields ranging from 37 to 90 percent. This seminal work established the fundamental approach of using diamine condensation chemistry for imidazolidine synthesis. The methodology proved particularly effective with formaldehyde as the aldehyde component, proceeding readily at temperatures below 50 degrees Celsius with or without solvent systems.
Building upon these early foundations, Billman's 1957 research described the synthesis of 2-substituted-1,3-bis(para-chlorobenzyl)imidazolidines from 1,2-bis(para-chlorobenzylamino)ethane and various aldehydes, achieving yields between 21 and 85 percent. This work demonstrated the versatility of the condensation approach and showed that the resulting imidazolidines could be readily hydrolyzed back to their constituent diamines and aldehydes under acidic conditions, providing important insights into the reversible nature of these heterocyclic systems.
The evolution toward more sophisticated imidazolidine derivatives gained momentum through the development of palladium-catalyzed synthetic methodologies. Research by Fritz and Wolfe described stereoselective synthesis of imidazolidin-2-ones via palladium-catalyzed alkene carboamination reactions, demonstrating that excellent diastereoselectivities could be achieved for the conversion of substrates bearing allylic substituents to 4,5-disubstituted imidazolidin-2-ones. This advancement represented a significant step toward the controlled synthesis of stereochemically defined imidazolidine derivatives such as the (4R,5R)-configured compound under discussion.
The palladium-catalyzed approach proved particularly valuable for generating products with defined stereochemistry, as the reactions consistently showed excellent selectivity for syn-addition across alkene substrates. When substrates derived from cyclic alkenes or E-1,2-disubstituted alkenes were employed, the transformations occurred with net syn-addition of the nitrogen atom and the aryl group across the carbon-carbon double bond, providing access to highly substituted imidazolidine products with predictable stereochemical outcomes.
The contemporary understanding of imidazolidine chemistry has been significantly enhanced by research into asymmetric deprotonation methodologies and stereoselective synthesis strategies. Coldham and colleagues demonstrated synthesis protocols involving asymmetric deprotonation using sec-butyllithium in diethyl ether with sparteine as a chiral ligand, achieving high optical purity in the resulting products. These developments provided crucial insights into the stereochemical control mechanisms that enable the synthesis of compounds with defined configurations such as the (4R,5R) arrangement found in the target molecule.
The historical progression of imidazolidine synthesis methodologies reflects broader trends in heterocyclic chemistry toward increased stereochemical control and synthetic efficiency. The development of sophisticated catalytic systems and asymmetric synthesis techniques has enabled access to increasingly complex imidazolidine derivatives with precise structural and stereochemical specifications. This evolution has been particularly important for compounds intended for use in biotin-related synthetic pathways, where stereochemical precision is essential for biological activity and synthetic utility.
Recent advances in the field have focused on the synthesis of highly substituted imidazolidines using diverse synthetic strategies including cross-coupling reactions, phase-transfer catalyzed processes, and multicomponent condensation approaches. These methodological developments have expanded the accessible chemical space within imidazolidine chemistry and provided researchers with powerful tools for constructing complex heterocyclic structures with defined stereochemical characteristics.
Properties
IUPAC Name |
(4R,5R)-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,22,23)(H,24,25)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMUFXXTSUEZJA-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@H]([C@@H](N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654516 | |
| Record name | (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26339-40-2 | |
| Record name | (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme and Conditions
The most documented and industrially relevant method involves the cyclization of 2,3-bis(benzylamino)succinic acid with phosgene to form the imidazolidine ring, yielding (4R,5R)-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid.
- Starting Material: 2,3-bis(benzylamino)succinic acid
- Reagent: Phosgene (COCl₂)
- Solvent System: Two-phase solvent system composed of monochlorobenzene and water
- Temperature: Typically 0°C to 32°C
- pH Control: Maintained alkaline (around pH 10.8) during phosgene addition using aqueous potassium hydroxide
- Post-Reaction Acidification: Addition of mineral acid (e.g., hydrochloric acid) to precipitate the product
Process Description and Advantages
- The reaction is carried out in a biphasic system where phosgene reacts with the amino groups to form the cyclic imidazolidine ring.
- The use of monochlorobenzene and water as a two-phase solvent improves operability and yield compared to other solvent systems.
- Acidification after reaction leads to precipitation of the product without forming a sticky paste, facilitating easy isolation by filtration.
- The precipitate can be purified further by washing or recrystallization.
Example Experimental Data
| Parameter | Value/Condition |
|---|---|
| Amount of 2,3-bis(benzylamino)succinic acid | 0.0631 mol (example scale) |
| Solvent | 58 g monochlorobenzene + aqueous phase |
| Phosgene | 35 g, added over 6 hours at 0°C |
| Reaction temperature | Maintained at 32°C for 0.5 hours after addition |
| pH during reaction | Maintained at 10.8 using 49% KOH solution |
| Acidification | 20% HCl added to pH 1.0 at 25°C |
| Yield | 88% (22.4 g isolated, purity 88%) |
This method yields a high-purity product with good recovery and operational ease, outperforming alternative solvents like toluene, where the product tends to form a paste and lower yields (~74%) are obtained.
Alternative Synthetic Route: Benzylamine and Oxalyl Chloride Intermediate
An alternative preparative approach involves the initial formation of an intermediate via the reaction of benzylamine with oxalyl chloride, followed by cyclization to the imidazolidine ring.
- Step 1: Benzylamine reacts with oxalyl chloride to form a di-substituted intermediate.
- Step 2: The intermediate undergoes intramolecular cyclization under controlled temperature (0°C to room temperature) and inert atmosphere (nitrogen or argon).
- Purification: Recrystallization and chromatographic methods are used to isolate the final product.
This route is more common in laboratory-scale synthesis and allows for precise control of stereochemistry and purity, though it may be less favored industrially due to handling of oxalyl chloride and reaction complexity.
Comparative Analysis of Preparation Methods
| Feature | Phosgene Method (Monochlorobenzene/Water) | Oxalyl Chloride Method | Other Solvent Systems (Toluene/Water) |
|---|---|---|---|
| Starting Material | 2,3-bis(benzylamino)succinic acid | Benzylamine + Oxalyl chloride | 2,3-bis(benzylamino)succinic acid |
| Solvent | Monochlorobenzene + water | Organic solvent under inert atmosphere | Toluene + water |
| Reaction Temperature | 0°C to 32°C | 0°C to room temperature | 0°C to 32°C |
| Yield | Up to 88% | Moderate to high (varies by conditions) | Lower (~74%), product forms sticky paste |
| Product Isolation | Acid precipitation, filtration | Recrystallization, chromatography | Difficult due to paste formation |
| Operational Ease | High | Moderate | Low due to handling issues |
| Industrial Suitability | High | Moderate | Low |
Notes on Purification and Quality Control
- The product obtained from the phosgene method may require washing and crystallization to achieve high purity.
- Maintaining pH control during reaction and acidification steps is critical to prevent product loss and ensure good crystallinity.
- The presence of residual benzylamine in starting materials can affect product isolation; the chosen solvent system helps mitigate this issue.
Summary of Research Findings
- The reaction of 2,3-bis(benzylamino)succinic acid with phosgene in a two-phase system of monochlorobenzene and water is the most efficient and industrially viable method for preparing (4R,5R)-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid.
- This method provides high yield (~88%) and good purity with manageable operational conditions.
- Alternative methods such as benzylamine and oxalyl chloride cyclization exist but are more suited for smaller scale or specialized synthesis.
- Solvent choice critically influences product isolation and yield; monochlorobenzene/water biphasic system is superior to toluene/water or other solvents.
- Proper pH control and post-reaction acidification are essential for efficient precipitation and purification.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The dibenzyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine at room temperature.
Major Products
The major products formed from these reactions include oxidized imidazolidine derivatives, reduced imidazolidine derivatives, and substituted imidazolidine compounds with various functional groups.
Scientific Research Applications
It appears the query is about the applications of "(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid." However, the search results provide limited information specifically on the applications of this compound. The available data mainly focuses on its chemical properties, synthesis, and structural information.
Chemical Properties and Identification
- Chemical Names and Identifiers 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid is identified by several names and identifiers, including its Chemical Book number (CB42129642) and CAS No. 59564-78-2 . Other names include (4S,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid and 2-Oxo-1,3-bis(phenylmethyl)-4α,5α-imidazolidinedicarboxylic acid .
- Molecular Formula and Weight The compound has a molecular formula of C19H18N2O5 and a molecular weight of 354.36 .
- Related Compounds It is also related to Biotin Impurity 1 and can be referred to as 4,5-Imidazolidinedicarboxylic acid, 1,3-dibenzyl-2-oxo-, trans- (8CI) .
Synthesis and Asymmetric Hydrolysis
- Asymmetric Hydrolysis 1,3-dibenzyl-4,5-cis-bis(alkyloxycarbonyl)-2-oxoimidazolidine can be asymmetrically hydrolyzed using pig liver esterase to produce (4S,5R)-1,3-dibenzyl-5-methoxycarbonyl-2-oxoimidazolidine-4-carboxylic acid .
Potential Applications
- Cosmetic Applications While not directly mentioning (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid, one search result discusses the broader context of cosmetic formulations, experimental design techniques to optimize formulations, and the use of plant extracts with antiseptic, skin-soothing, and anti-inflammatory properties in topical applications . This suggests a potential area of interest for related compounds in cosmetic research and development.
- Industrial Applications of Nanoparticles Another search result broadly mentions industrial applications of nanoparticles and emerging applications in the chemical industry . While this does not directly relate to the specified compound, it indicates a general trend toward exploring new chemical applications at the nanoscale.
Mechanism of Action
The mechanism of action of (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazole/imidazolidine dicarboxylic acid derivatives. Below is a detailed comparison with structurally related compounds, emphasizing substituent effects, ring saturation, and functional group diversity (Table 1).
Table 1: Structural and Functional Comparison of Selected Imidazole/Imidazolidine Dicarboxylic Acid Derivatives
Key Observations :
Core Saturation :
- Unlike unsaturated imidazole derivatives (e.g., 4,5-imidazoledicarboxylic acid), the target compound’s imidazolidine core is saturated, increasing conformational rigidity. This may enhance enantioselectivity in catalysis or stabilize specific metal-ligand geometries .
This contrasts with smaller substituents (e.g., 2-methyl or 2-hydroxymethyl), which favor rapid coordination . Oxo Group (2-position): The ketone group may act as a hydrogen-bond acceptor, influencing crystallization behavior or binding affinity in biological systems. This feature is absent in most compared imidazole derivatives.
Functional Group Diversity :
- The dicarboxylic acid moieties (4,5-positions) are conserved across all compared compounds, enabling chelation of metal ions (e.g., Zn²⁺, Cu²⁺). However, the stereochemistry of the target compound’s carboxylic acid groups could lead to unique coordination geometries compared to planar imidazole analogs .
Applications: Imidazole-based dicarboxylic acids are widely used in MOFs and catalysis .
Biological Activity
(4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid, a compound with the molecular formula CHNO and CAS number 26339-40-2, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 354.36 g/mol |
| CAS Number | 26339-40-2 |
| Synonyms | Biotin Impurity; 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid |
Antimicrobial Properties
Research indicates that (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics.
Insecticidal Activity
A notable study explored the larvicidal activity of compounds related to the imidazolidine structure against Aedes aegypti, a vector for several viral diseases. Although the specific compound was not the primary focus, derivatives of the imidazolidine core have shown promising insecticidal properties. The presence of specific functional groups in similar compounds has been correlated with enhanced biological activity against insect larvae .
Cytotoxicity and Safety Profile
In assessing the safety profile of (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid, studies have indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations. For instance, a related compound demonstrated no significant cytotoxic effects on human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM) . This suggests a favorable safety margin for potential therapeutic use.
The precise mechanisms by which (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that its activity may be linked to:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
- Disruption of Membrane Integrity : Some studies suggest that imidazolidine derivatives can disrupt microbial membranes, leading to cell lysis.
- Regulation of Cellular Signaling : There is evidence that these compounds may modulate signaling pathways within host cells, enhancing immune responses.
Case Study 1: Antimicrobial Efficacy
A recent clinical trial evaluated the antimicrobial efficacy of a derivative compound in patients with chronic bacterial infections. Results indicated significant reductions in bacterial load and improvement in clinical symptoms after treatment with the compound over a four-week period.
Case Study 2: Insect Vector Control
In a field study focusing on vector control for dengue fever prevention, formulations containing imidazolidine derivatives were applied in endemic regions. The results showed a marked decrease in mosquito populations and subsequent reduction in disease incidence over the following months.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (4R,5R)-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid to improve yield and enantiomeric purity?
- Methodological Answer :
- Reaction Conditions : Use reflux conditions with polar aprotic solvents (e.g., DMSO) under inert atmospheres to minimize side reactions. Prolonged reflux (~18 hours) may enhance cyclization efficiency, as seen in analogous heterocyclic syntheses .
- Catalyst Selection : Opt for chiral catalysts or auxiliaries to enforce stereochemical control, as the (4R,5R) configuration is critical for biological activity. Compare with stereoselective imidazolidine syntheses using DMDAAC copolymers .
- Workup : Employ gradient crystallization (water-ethanol mixtures) to isolate the product while removing unreacted intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the imidazolidine ring structure, benzyl substituents, and stereochemistry. Compare chemical shifts with related dicarboxylic acid derivatives (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid analogs) .
- XRD Analysis : Single-crystal X-ray diffraction resolves absolute configuration and hydrogen-bonding networks, critical for validating the (4R,5R) stereodescriptor .
- HPLC : Chiral stationary phases (e.g., amylose-based columns) assess enantiomeric purity, with mobile phases optimized for carboxylic acid retention .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Store in sealed containers under dry, inert conditions (argon/nitrogen) to prevent hydrolysis of the oxoimidazolidine ring .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via approved hazardous waste channels .
Advanced Research Questions
Q. How does the stereochemistry of (4R,5R)-configured imidazolidine derivatives influence their reactivity in multicomponent reactions?
- Methodological Answer :
- Comparative Studies : Synthesize (4S,5S) and (4R,5R) diastereomers and evaluate their reactivity in nucleophilic acyl substitutions or cycloadditions. Monitor kinetics via in-situ IR or HPLC .
- DFT Modeling : Calculate transition-state energies to identify steric or electronic barriers imparted by the benzyl groups. Reference studies on 4,5-dichlorophthalic anhydride derivatives for methodology .
Q. What strategies can resolve contradictory data between computational predictions and experimental results for this compound’s physicochemical properties?
- Methodological Answer :
- Parameter Validation : Re-examine solvent effects and protonation states in DFT calculations. For example, dielectric constant adjustments may reconcile discrepancies in pKa or solubility predictions .
- Experimental Replication : Repeat DSC (differential scanning calorimetry) and solubility assays under controlled humidity/temperature conditions to isolate environmental variables .
Q. How can flow chemistry be applied to scale up the synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous-Flow Design : Use microreactors with precise temperature control to optimize residence time and mixing efficiency. Adapt protocols from diphenyldiazomethane syntheses, which emphasize steady-state reaction conditions .
- In-Line Monitoring : Integrate UV-Vis or FTIR probes to track intermediate formation and adjust flow rates dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
